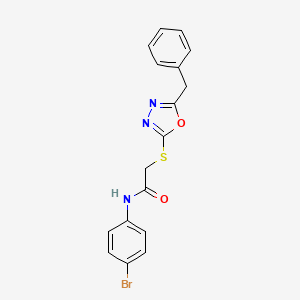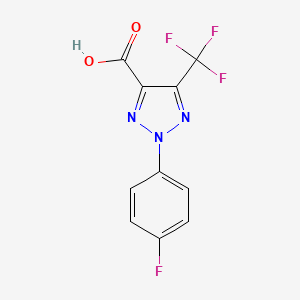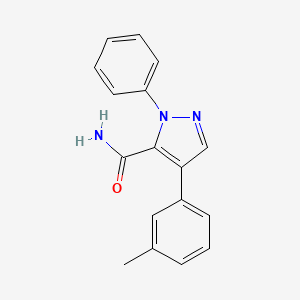
(S)-2-Amino-N-((R)-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, an imidazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
合成路线和反应条件
(S)-2-氨基-N-(®-1-(4-丁酰基-4-苯基哌啶-1-基)-3-(4-甲氧基-3-甲基苯基)-1-氧代丙烷-2-基)-3-(1H-咪唑-4-基)丙酰胺的合成可能涉及多个步骤,包括哌啶环的形成、丁酰基和苯基的引入,以及咪唑环的偶联。典型的反应条件可能包括使用保护基团、催化剂和特定溶剂以获得所需产物。
工业生产方法
对于此类复杂化合物的工业生产方法,通常需要优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、自动化合成和先进的纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在甲氧基和甲基处。
还原: 还原反应可能针对羰基。
取代: 芳香环可能会发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 取代反应的条件通常涉及强酸或强碱,具体取决于取代基的性质。
主要产物
这些反应的主要产物将取决于所使用的具体条件和试剂。例如,氧化可能生成羧酸,而还原可能生成醇。
科学研究应用
化学
在化学中,该化合物可以用作更复杂分子的构建块或配位化学中的配体。
生物学
在生物学上,由于其与已知生物活性分子的结构相似,因此可以研究该化合物作为药物剂的潜力。
医学
在医学中,可以探索其治疗潜力,特别是在神经系统疾病的治疗或作为止痛剂方面。
工业
在工业中,该化合物可能在先进材料的合成或作为其他化学品生产中的中间体方面找到应用。
作用机制
该化合物的作用机制将取决于其特定的生物靶标。它可能与受体或酶相互作用,通过结合相互作用调节它们的活性。分子靶标可能包括神经递质受体或离子通道,影响细胞信号通路。
相似化合物的比较
类似化合物
- (S)-2-氨基-N-(®-1-(4-苯基哌啶-1-基)-3-(4-甲氧基苯基)-1-氧代丙烷-2-基)-3-(1H-咪唑-4-基)丙酰胺
- (S)-2-氨基-N-(®-1-(4-丁酰基-4-苯基哌啶-1-基)-3-(4-甲基苯基)-1-氧代丙烷-2-基)-3-(1H-咪唑-4-基)丙酰胺
独特性
(S)-2-氨基-N-(®-1-(4-丁酰基-4-苯基哌啶-1-基)-3-(4-甲氧基-3-甲基苯基)-1-氧代丙烷-2-基)-3-(1H-咪唑-4-基)丙酰胺的独特性在于其官能团和立体化学的特定组合,与类似化合物相比,这可能赋予其独特的生物活性或化学反应性。
属性
分子式 |
C32H41N5O4 |
|---|---|
分子量 |
559.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)13-15-37(16-14-32)31(40)27(18-23-11-12-28(41-3)22(2)17-23)36-30(39)26(33)19-25-20-34-21-35-25/h5-7,9-12,17,20-21,26-27H,4,8,13-16,18-19,33H2,1-3H3,(H,34,35)(H,36,39)/t26-,27+/m0/s1 |
InChI 键 |
SPHDWBPXAMFBHY-RRPNLBNLSA-N |
手性 SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC(=C(C=C2)OC)C)NC(=O)[C@H](CC3=CN=CN3)N)C4=CC=CC=C4 |
规范 SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC(=C(C=C2)OC)C)NC(=O)C(CC3=CN=CN3)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)
![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)




![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)

![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)


![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
